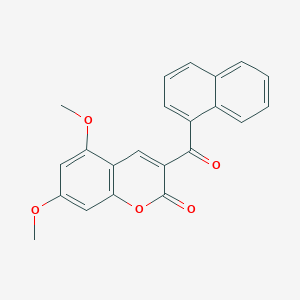

5,7-Dimethoxy-3-(1-naphthoyl)coumarin

Vue d'ensemble

Description

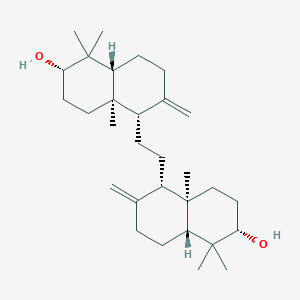

5,7-Dimethoxy-3-(1-naphthoyl)coumarin is a compound that belongs to the family of coumarins, which are known for their diverse pharmacological activities and applications in various fields of chemistry and biology. Coumarins and their derivatives have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of coumarin derivatives, such as 5,7-Dimethoxy-3-(1-naphthoyl)coumarin, often involves strategies like the Pechmann condensation reaction, which is a common method for constructing the coumarin core. For example, a study on the synthesis of π-expanded coumarins demonstrated a regioselective synthesis approach involving intramolecular Friedel-Crafts reactions, which could be relevant for synthesizing structurally similar compounds (Nazir, Stasyuk, & Gryko, 2016).

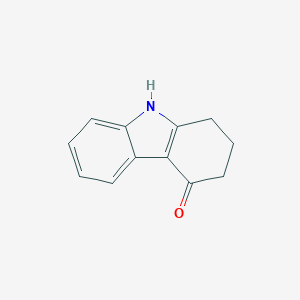

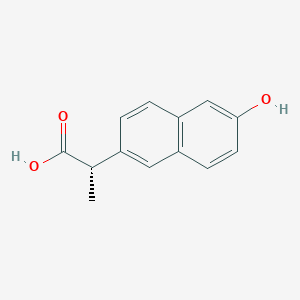

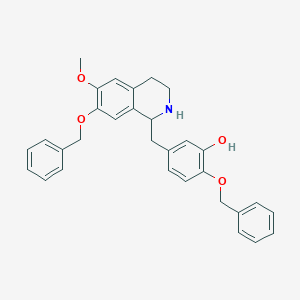

Molecular Structure Analysis

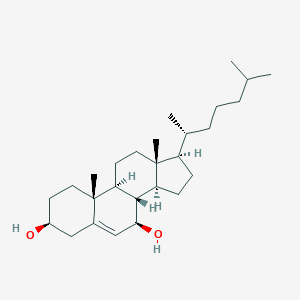

The molecular structure of coumarin derivatives, including 5,7-Dimethoxy-3-(1-naphthoyl)coumarin, is characterized by the presence of a benzopyrone core, which can be modified with various functional groups to alter its properties. The structure determination techniques often involve spectroscopic methods such as NMR and X-ray crystallography for precise structural elucidation (Debenedetti et al., 1994).

Chemical Reactions and Properties

Coumarin derivatives can undergo a variety of chemical reactions, including Michael addition, nucleophilic addition, and cyclization reactions, which are crucial for the modification of the coumarin core and the introduction of new functional groups (Hassan et al., 2002). These reactions are important for enhancing the chemical diversity and potential applications of coumarin derivatives.

Physical Properties Analysis

The physical properties of coumarin derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents attached to the coumarin core. These properties are critical for determining the compound's applicability in various fields, including material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 5,7-Dimethoxy-3-(1-naphthoyl)coumarin, including its reactivity, stability, and photophysical properties, are essential for its potential applications. Coumarin derivatives exhibit interesting photophysical properties, such as fluorescence, which can be exploited in the development of optical materials and sensors (Nazir, Stasyuk, & Gryko, 2016).

Applications De Recherche Scientifique

Fluorescence Probe Applications : A study on 6,7-dimethoxy-coumarin, a closely related compound, indicates its usefulness as a fluorescence probe in studying hydration dynamics in biologically relevant systems. This has potential applications in protein studies and enzyme substrates (Ghose et al., 2018).

Anti-inflammatory Activity : Compounds like 5,7-dimethoxy-4-p-methoxylphenylcoumarin and 5,7-dimethoxy-4-phenylcoumarin, derived from Streptomyces aureofaciens, have demonstrated significant anti-inflammatory activity in vitro. This supports their potential use as anti-inflammatory agents (Taechowisan et al., 2007).

Chemical Reactivity : 3-Carbethoxy-5,7-dimethoxycoumarin undergoes nucleophilic addition reactions to yield various products, including tertiary alcohol, 3-carboxamides, and azine (Hassan et al., 2002).

Optical Properties : A study presents a regioselective synthesis of naphtho[2,1,8-def]coumarins, including the desired phenol with moderate to strong greenish-yellow fluorescence. The fluorescence intensity is strongly dependent on solvent polarity (Nazir et al., 2016).

Fluorescent Labels : Fluorescent 3-aryl-7-methoxycoumarins show potential as useful fluorescent labels in various solvents. For instance, 3-(2-thienyl)-7-methoxycoumarin demonstrates good emission efficiency in protic media (Khemakhem et al., 2013).

Phototoxicity : 5,7-dimethoxycoumarin (DMC) exhibits greater phototoxicity than coumarin due to its photocyclodimerization in solutions like acetonitrile or benzene (Shim et al., 1978).

Radioiodination Potential : Radioiodination of 7-methoxy- and 6,7-dimethoxy-4-bromomethylcoumarins yields specific compounds, demonstrating their potential in radiochemical applications (Baranowska-Kortylewicz & Kortylewicz, 1991).

Chemosystematic Significance : In a study, new prenylcoumarins were identified in Murraya paniculata var. omphalocarpa, contributing to the chemosystematic knowledge of this variety (Kinoshita et al., 1996).

Propriétés

IUPAC Name |

5,7-dimethoxy-3-(naphthalene-1-carbonyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O5/c1-25-14-10-19(26-2)17-12-18(22(24)27-20(17)11-14)21(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPZRDHZQFCUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC4=CC=CC=C43)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321661 | |

| Record name | 5,7-Dimethoxy-3-(naphthalene-1-carbonyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethoxy-3-(1-naphthoyl)coumarin | |

CAS RN |

86548-40-5 | |

| Record name | 86548-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethoxy-3-(naphthalene-1-carbonyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dimethoxy-3-(1-naphthoyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

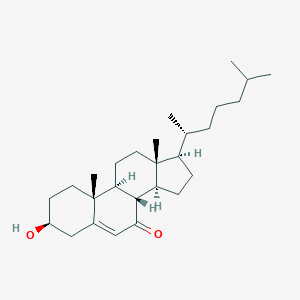

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)